(2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide
Description
The exact mass of the compound (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide is 323.12699141 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-7-3-12(9-17(16)24-2)4-8-18(22)20-14-6-5-13-11-19-21-15(13)10-14/h3-11H,1-2H3,(H,19,21)(H,20,22)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTAFSHPLBLDFS-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C=NN3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C=NN3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide, often referred to as an indazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide can be represented as follows:
This compound features an indazole moiety linked to a prop-2-enamide framework, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Indazole Ring : This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and aldehydes.
- Alkylation : The introduction of the prop-2-enamide group is performed using acylation methods.
- Purification : The final product is purified using techniques such as chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indazole derivatives, including (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide.
- Mechanism of Action : The compound exhibits cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to target specific signaling pathways related to cancer cell survival and growth.
Antimicrobial Activity
Indazole derivatives have also demonstrated antimicrobial properties.
- Activity Spectrum : The compound shows effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
-
Study on Anticancer Activity :
A study evaluating the efficacy of various indazole derivatives, including our compound of interest, found that it significantly inhibited the growth of HeLa cells in vitro. The study utilized flow cytometry to assess apoptosis rates, revealing that treated cells exhibited increased markers of apoptosis compared to controls . -
Antimicrobial Evaluation :
In another study assessing the antimicrobial properties of several indazole derivatives, (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a promising potential for development into an antimicrobial agent .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that indazole derivatives exhibit significant anticancer properties. (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide has been evaluated for its cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (hepatocellular carcinoma)
- MCF7 (breast cancer)
Case Study : A study demonstrated that the compound exhibited a dose-dependent inhibition of cell proliferation in HeLa cells, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
Indazole derivatives have also been implicated in the treatment of inflammatory diseases. The compound's structural features suggest it may interact with inflammatory pathways.
Case Study : In vitro studies have shown that (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This indicates its potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Comparative Analysis with Related Compounds
To better understand the efficacy of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide, it is useful to compare it with structurally related compounds.
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate | Low |
| Compound B | Structure B | High | Moderate |
| (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide | Structure C | High | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
